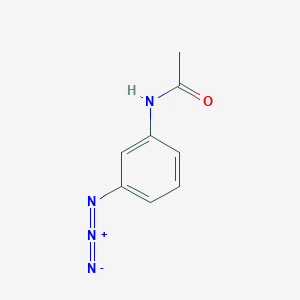

N-(3-Azidophenyl)acetamide

Description

N-(3-Azidophenyl)acetamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an acetamide group

Propriétés

Formule moléculaire |

C8H8N4O |

|---|---|

Poids moléculaire |

176.18 g/mol |

Nom IUPAC |

N-(3-azidophenyl)acetamide |

InChI |

InChI=1S/C8H8N4O/c1-6(13)10-7-3-2-4-8(5-7)11-12-9/h2-5H,1H3,(H,10,13) |

Clé InChI |

KPCSQULCFPNNDS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC(=CC=C1)N=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(3-Azidophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the formation of the azide group on the phenyl ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of amide synthesis can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of amines to form the desired amide compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Azidophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Substitution: Formation of substituted phenylacetamides.

Reduction: Formation of N-(3-aminophenyl)acetamide.

Oxidation: Formation of oxidized phenylacetamide derivatives.

Applications De Recherche Scientifique

N-(3-Azidophenyl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(3-Azidophenyl)acetamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .

Comparaison Avec Des Composés Similaires

N-(3-Azidophenyl)acetamide can be compared with other similar compounds, such as:

N-(4-Azidophenyl)acetamide: Similar structure but with the azide group at the para position.

N-(3-Aminophenyl)acetamide: The azide group is replaced with an amine group.

N-(3-Nitrophenyl)acetamide: The azide group is replaced with a nitro group.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for various synthetic and research purposes .

Activité Biologique

N-(3-Azidophenyl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azide group attached to a phenyl ring, which enhances its reactivity and potential for various chemical transformations. The azide group allows for participation in click chemistry, making it valuable in bioconjugation and labeling studies.

The biological activity of this compound can be attributed to several mechanisms:

- Click Chemistry : The azide group can react with alkynes to form stable triazole linkages, facilitating the development of bioconjugates.

- Nucleophilic Substitution : The azide can act as a nucleophile in substitution reactions, potentially modifying biological targets.

- Reduction Potential : The azide group can be reduced to an amine, altering the compound’s interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of azidophenylacetamides may possess anticancer properties. For example, modifications to the structure have shown promise in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Compounds containing azide groups have been reported to demonstrate antimicrobial activity, potentially by disrupting bacterial cell walls or interfering with metabolic processes .

- Inflammatory Response Modulation : Similar compounds have been studied for their ability to modulate inflammatory pathways, suggesting a potential role in developing anti-inflammatory agents .

Anticancer Evaluation

A study focused on the synthesis of triazole derivatives linked to this compound evaluated their anticancer effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(4-Azidophenyl)acetamide | Moderate anticancer activity | Similar structure but different position of azide |

| N-(3-Aminophenyl)acetamide | Lower activity | Azide replaced with amine |

| N-(3-Nitrophenyl)acetamide | Antimicrobial properties | Nitro group alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.